

Navigating Rezafungin Acetate Administration in Hepatically Impaired Patients: A Technical Guide

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Compound of Interest

Compound Name: *Rezafungin acetate*

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For Immediate Release – This technical support guide is intended for researchers, scientists, and drug development professionals investigating the use of **rezafungin acetate**. This document provides a comprehensive overview of dosage adjustments for patients with hepatic impairment, based on the latest clinical trial data.

Frequently Asked Questions (FAQs)

Q1: Is a dosage adjustment for **rezafungin acetate** required for patients with hepatic impairment?

A: No, a dosage adjustment of rezafungin is not necessary for patients with any degree of hepatic impairment, including mild, moderate (Child-Pugh Class B), and severe (Child-Pugh Class C) impairment.^{[1][2][3][4][5]}

Q2: What is the clinical evidence supporting the recommendation of no dosage adjustment?

A: A dedicated open-label, single-dose Phase I clinical trial was conducted to evaluate the pharmacokinetics and safety of rezafungin in subjects with moderate and severe hepatic impairment compared to healthy subjects.^{[2][6]} The study found that while there was a modest reduction in rezafungin exposure in individuals with hepatic impairment, this difference was not considered clinically significant.^{[1][2]}

Q3: How does hepatic impairment affect the pharmacokinetics of rezafungin?

A: In subjects with moderate to severe hepatic impairment, the mean exposure to rezafungin (both C_{max} and AUC) was reduced by approximately 30% compared to healthy subjects.^{[6][7][8]} However, there was considerable overlap in the individual pharmacokinetic profiles between the groups.^[1] Importantly, the half-life of rezafungin remained similar between subjects with hepatic impairment and healthy individuals, with a range of 110 to 124 hours.^[1]

Q4: Were there any safety concerns for administering rezafungin to patients with hepatic impairment?

A: Rezafungin was well-tolerated in subjects with hepatic impairment.^{[6][7]} While more adverse events were reported in subjects with hepatic impairment, this was expected given their underlying liver disease and the events were not considered to be related to rezafungin.^[1] No severe or serious adverse events leading to withdrawal from the study were reported.^{[2][9]}

Experimental Data Summary

The following tables summarize the key pharmacokinetic parameters from a clinical study comparing subjects with moderate and severe hepatic impairment to matched healthy subjects after a single 400 mg intravenous infusion of rezafungin.

Table 1: Pharmacokinetic Parameters of Rezafungin in Subjects with Hepatic Impairment vs. Healthy Subjects

Parameter	Moderate Hepatic Impairment (Child-Pugh B)	Matched Healthy Subjects	Severe Hepatic Impairment (Child-Pugh C)	Matched Healthy Subjects
AUC _{0-∞} (Area Under the Curve)	~32% lower	Control	~32% lower	Control
C _{max} (Maximum Concentration)	~12% lower	Control	~28% lower	Control
Half-life (t _{1/2})	Similar to healthy subjects	~124 hours	~121 hours	~124 hours

Data derived from non-compartmental analysis.^{[1][2][6]}

Key Experimental Protocol

The recommendation for rezafungin dosage in patients with hepatic impairment is based on a robust, open-label, single-dose Phase I clinical trial.

Study Design: An open-label, single-dose study was conducted to assess the pharmacokinetics and safety of rezafungin in subjects with moderate (Child-Pugh Class B) and severe (Child-Pugh Class C) hepatic impairment.[1][2] Each group of subjects with hepatic impairment was matched 1:1 with a group of healthy subjects based on age, sex, and body mass index (BMI). [2]

Subject Population: A total of 32 subjects were enrolled, with 8 subjects in each of the four groups: moderate hepatic impairment, their matched healthy controls, severe hepatic impairment, and their matched healthy controls.[1][2]

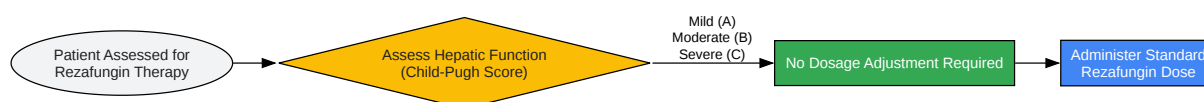
Dosing and Administration: Each participant received a single 400 mg dose of rezafungin administered as a one-hour intravenous infusion.[2][6]

Pharmacokinetic Sampling and Analysis: Plasma samples were collected at various time points for up to 336 hours (14 days) post-dose.[1][2] Rezafungin pharmacokinetic parameters were determined using non-compartmental analysis.[1][2]

Safety Assessment: Safety and tolerability were monitored throughout the duration of the study. [1]

Dosage Adjustment Workflow

The following diagram illustrates the straightforward decision-making process for the administration of rezafungin to patients with varying degrees of liver function.



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Rezafungin Dosage Decision Flow for Hepatic Impairment

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